Ratjadon
CAS No.: 163564-92-9
Cat. No.: VC0541074
Molecular Formula: C28H40O5
Molecular Weight: 456.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163564-92-9 |
|---|---|
| Molecular Formula | C28H40O5 |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | (2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one |
| Standard InChI | InChI=1S/C28H40O5/c1-6-9-26-22(5)25(30)18-27(33-26)24(29)12-7-10-19(2)16-21(4)17-20(3)14-15-23-11-8-13-28(31)32-23/h6-10,12-15,17,21-27,29-30H,11,16,18H2,1-5H3/b9-6+,12-7+,15-14+,19-10+,20-17-/t21-,22+,23-,24-,25-,26+,27+/m1/s1 |
| Standard InChI Key | CAYGMWMWJUFODP-AYFTZVAISA-N |
| Isomeric SMILES | C/C=C/[C@H]1[C@H]([C@@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@H]2CC=CC(=O)O2)O)O)C |
| SMILES | CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C |
| Canonical SMILES | CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ratjadon (CID 6444320) is a 28-carbon macrocyclic compound with the molecular formula and a molecular weight of 456.6 g/mol . Its structure features a 2H-pyran-2-one core fused to a polyunsaturated side chain, with seven defined stereocenters and four double bonds exhibiting mixed E/Z configurations . The IUPAC name, (2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one, reflects its intricate stereochemistry .
Table 1: Key Structural Features of Ratjadon
| Property | Description |
|---|---|
| Core structure | 2H-Pyran-2-one fused to a polyunsaturated chain |
| Stereocenters | 7 defined (2R, 5R, 11R, 2S, 4R, 5S, 6S) |
| Double bonds | 4 (1E, 3Z, 7E, 9E) |
| Functional groups | Hydroxy, methyl, propenyl, oxane |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have been critical in resolving Ratjadon’s stereochemistry, particularly the configuration of the C11 hydroxy group and the C6 propenyl moiety . Density functional theory (DFT) calculations corroborate the stability of its s-cis lactone conformation, which is essential for CRM1 binding .
Synthesis and Structural Modification
Total Synthesis
The first total synthesis of Ratjadon was reported in 2001 via a convergent strategy involving three key subunits :
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Pyranone subunit: Constructed using a Johnson-Claisen rearrangement.
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Central polyene chain: Assembled via Wittig olefination to establish the 1E and 3Z double bonds.
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Macrocyclization: Achieved through a selective Heck reaction between the pyranone and polyene subunits, yielding the 18-membered macrocycle with >95% diastereomeric excess .
This route confirmed the absolute configuration of previously ambiguous stereocenters and enabled gram-scale production for biological testing .
Semisynthetic Derivatives
Recent efforts have focused on modifying Ratjadon’s C16 and C19 positions to improve solubility and reduce off-target toxicity :
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16-Aminoratjadone: Incorporation of a primary amine at C16 allows conjugation to folate or LHRH targeting moieties, maintaining sub-nanomolar antiproliferative activity (IC = 0.3–2.1 nM) .
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19-Oxoratjadone: Oxidation of the C19 methyl group to a ketone enhances nuclear export inhibition (IC = 0.8 nM vs. 1.2 nM for Ratjadon A) .
Mechanism of Action: CRM1 Inhibition
Antiviral Activity Against HIV-1
Ratjadon A inhibits HIV-1 replication by blocking the CRM1-dependent nuclear export of viral mRNA . In infected T-cells, it binds CRM1 with a of 0.4 nM, preventing the Rev protein from shuttling unspliced HIV RNA to the cytoplasm . This mechanism is time-dependent, with maximal inhibition observed 12 hours post-infection (EC = 3.7 nM) .
Table 2: Pharmacological Profile of Ratjadon A
| Parameter | Value (Mean ± SD) | Assay System |
|---|---|---|
| Anti-HIV EC | 3.7 ± 0.9 nM | MT-4 cells |
| Cytotoxicity (CC) | 48 ± 6 nM | Human PBMCs |
| Selectivity Index (SI) | 13 | PBMC/MT-4 ratio |
Anticancer Effects
In oncology, Ratjadon derivatives induce apoptosis by trapping tumor suppressors (e.g., p53, FOXO) in the nucleus . In a panel of carcinoma cell lines, 16-aminoratjadone showed uniform potency:
Therapeutic Applications and Challenges
Targeted Drug Conjugates
To mitigate systemic toxicity, Ratjadon has been conjugated to tumor-homing carriers:
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Follic acid conjugates: FA-PEG-16-aminoratjadone (IC = 8.2 nM) shows 40-fold selectivity for folate receptor-α-positive KB cells .
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LHRH-peptide conjugates: LHRH-Gly-16-aminoratjadone inhibits LHRH receptor-positive prostate cancers with IC = 5.1 nM .
Limitations and Future Directions
Despite sub-nanomolar potency, Ratjadon’s clinical translation faces hurdles:
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Narrow therapeutic index: The selectivity index (SI) of 13 for HIV inhibition is insufficient for standalone therapy .
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Metabolic instability: Rapid glucuronidation in hepatocytes reduces plasma half-life to <30 minutes .
Ongoing structure-activity relationship (SAR) studies aim to:
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